6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine
Overview
Description
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a cyclopropylamino group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine typically involves the reaction of 4-chloro-6-(cyclopropylamino)pyrimidine with a methylthio reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylamino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its functional groups. The chlorine and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropylamino group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(cyclopropylamino)pyrimidine: Lacks the methylthio group, which may affect its reactivity and binding properties.
6-Chloro-2-(methylthio)pyrimidine: Lacks the cyclopropylamino group, which may influence its biological activity.
4-(N-cyclopropylamino)-2-(methylthio)pyrimidine: Lacks the chlorine atom, which may alter its chemical reactivity.
Uniqueness
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, cyclopropylamino group, and methylthio group allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-2-methylsulfanylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJNZHGROFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650046 | |
Record name | 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-05-2 | |
Record name | 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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